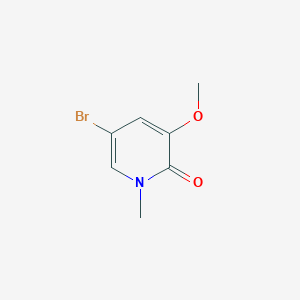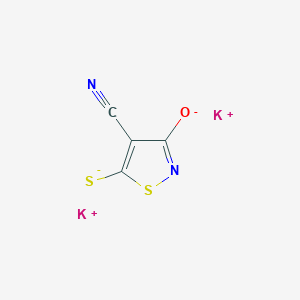
rac-ethyl (1R,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-ethyl (1R,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate, cis (RENPC) is an organic compound belonging to the nitrophenyl cyclopropanes family. It is a white crystalline solid with a molecular weight of 244.2 g/mol and a density of 1.25 g/cm3. RENPC is a valuable compound with a wide range of applications, especially in the field of chemical synthesis. It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
科学的研究の応用
RENPC has been extensively studied for its potential applications in the synthesis of various organic compounds. It has been used as a starting material for the synthesis of polycyclic aromatic hydrocarbons, polycyclic aromatic heterocycles, and polycyclic aromatic compounds. It has also been used in the synthesis of polychlorinated biphenyls, polychlorinated dibenzofurans, polychlorinated dibenzodioxins, and polychlorinated biphenyl ethers. Furthermore, RENPC has been used in the synthesis of various pharmaceuticals, agrochemicals, and industrial chemicals.
作用機序
RENPC undergoes a series of chemical reactions in order to form the desired organic compounds. In the first step, the 4-nitrophenol reacts with 1,2-dibromocyclopropane to form a mixture of cis- and trans-isomers of RENPC. In the second step, the cis- and trans-isomers are separated by column chromatography. In the third step, the cis-isomer of RENPC undergoes a Diels-Alder reaction with an appropriate dienophile to form the desired product.
Biochemical and Physiological Effects
RENPC is a valuable compound with a wide range of applications, especially in the field of chemical synthesis. However, it is important to note that RENPC has not been extensively studied for its potential biochemical and physiological effects. Therefore, further research is needed to determine the potential biochemical and physiological effects of RENPC.
実験室実験の利点と制限
RENPC is a valuable compound for laboratory experiments due to its high reactivity and its ability to form a variety of organic compounds. Its high reactivity makes it ideal for the synthesis of complex organic compounds. Furthermore, the separation of the cis- and trans-isomers of RENPC is relatively easy, which makes it suitable for the synthesis of compounds with specific stereochemistry. However, its high reactivity also makes it difficult to control the reaction conditions, which may lead to unwanted side reactions.
将来の方向性
The potential applications of RENPC are numerous and varied. Further research is needed to explore the potential applications of RENPC in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. Additionally, research is needed to explore the potential biochemical and physiological effects of RENPC. Furthermore, research is needed to develop new methods for the synthesis and separation of RENPC and its isomers. Finally, research is needed to explore the potential applications of RENPC in the development of new materials and catalysts.
合成法
RENPC can be synthesized by a two-step process. The first step involves the reaction of 1,2-dibromocyclopropane with 4-nitrophenol in an aqueous solution of sodium hydroxide. The reaction is carried out at room temperature, and the resulting product is a mixture of cis- and trans-isomers of RENPC. The second step involves the separation of the cis- and trans-isomers by column chromatography.
特性
IUPAC Name |
ethyl (1R,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-12(14)11-7-10(11)8-3-5-9(6-4-8)13(15)16/h3-6,10-11H,2,7H2,1H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTNKLFZFLDHMS-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1-Ethoxycarbonyl-2-(p-nitrophenyl)cyclopropane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


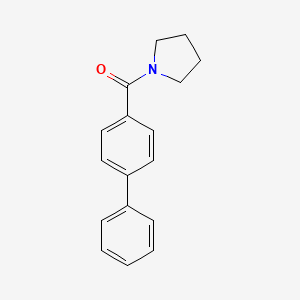

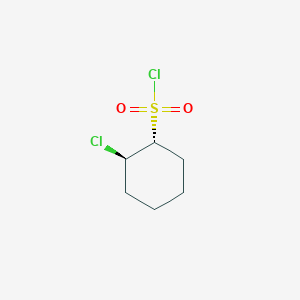
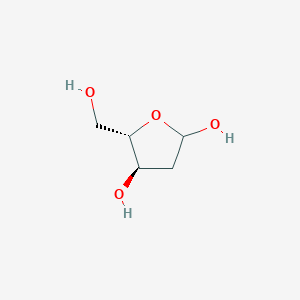
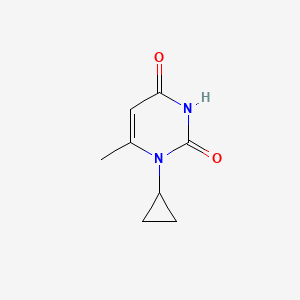
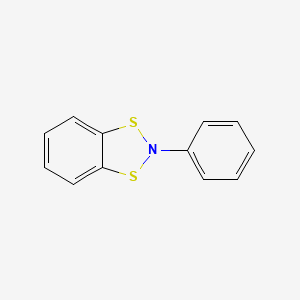
![4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine](/img/structure/B6598822.png)
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)
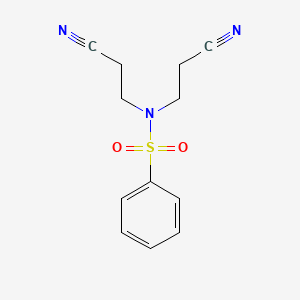
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B6598836.png)

